molecular formula C10H10N2S2 B1348156 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol CAS No. 307342-23-0

2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol

Cat. No. B1348156
M. Wt: 222.3 g/mol
InChI Key: MWFZEUBQIDDVDU-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol serves as a key intermediate in the synthesis of various enantiomeric derivatives with potential biological activities. A notable example includes the synthesis of two enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives, starting from related chemical precursors through nucleophilic substitution. The crystal structures of these derivatives have been determined, revealing their potential for further biological evaluation, specifically their antitumor activities against certain cancer cell lines, such as MCF-7, highlighting the significance of the core structure in medicinal chemistry applications (Gao et al., 2015).

Derivative Synthesis for Biological Applications

Derivatives of cyclopenta[4,5]pyrido[3,2':4,5]thieno[3,2-d]pyrimidines and related structures have been synthesized, focusing on amino, alkoxy, and alkylsulfanyl groups via nucleophilic substitution. These modifications pave the way for exploring the bioactive potential of these derivatives in various biological applications, including antimicrobial and anticancer activities (E. Paronikyan et al., 2014).

Antimicrobial and Anticonvulsant Activities

Research into spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives has demonstrated their potential for antimicrobial activity against clinical isolates of bacterial and fungal strains, with moderate activity noted against Gram-positive bacteria. Additionally, studies on amino derivatives of cyclopenta[4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have revealed pronounced anticonvulsant activity and low toxicity, indicating their promise for therapeutic use in epilepsy treatment (M. Candia et al., 2017; S. Sirakanyan et al., 2016).

Neurotropic Activity

Amino derivatives of cyclopenta[4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have also been synthesized and evaluated for their neurotropic activity. This research direction underscores the potential of these compounds in the development of treatments for neurological disorders, further exemplifying the diverse therapeutic applications stemming from the structural framework of 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol (E. Paronikyan et al., 2016).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. However, as with all chemicals, it should be handled with care, following appropriate safety protocols1.


Future Directions

The future directions for research on this compound are not specified in the search results. Given its complex structure, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry.


Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field would be necessary.


properties

IUPAC Name

10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-12-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-5-11-9(13)8-6-3-2-4-7(6)14-10(8)12-5/h2-4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFZEUBQIDDVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364559
Record name F0307-0322
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol

CAS RN

307342-23-0
Record name F0307-0322
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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